molecular formula C9H9NO2 B1455538 1-(Pyridin-4-yl)cyclopropanecarboxylic acid CAS No. 920297-29-6

1-(Pyridin-4-yl)cyclopropanecarboxylic acid

Cat. No.: B1455538
CAS No.: 920297-29-6
M. Wt: 163.17 g/mol
InChI Key: UOMKQRSPIYBONY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C₉H₉NO₂ It features a cyclopropane ring attached to a pyridine ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with diazo compounds in the presence of a catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of a transition metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, amides.

Scientific Research Applications

1-(Pyridin-4-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyridine moiety can engage in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid
  • 2-(Pyridin-4-yl)cyclopropanecarboxylic acid

Comparison: 1-(Pyridin-4-yl)cyclopropanecarboxylic acid is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. Compared to 1-(Pyridin-3-yl)cyclopropanecarboxylic acid, the 4-position pyridine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKQRSPIYBONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717187
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920297-29-6
Record name 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of pyridin-4-yl-acetic acid (930 mg, 6.0 mmol) and 1-bromo-2-chloroethane (750 mg, 9.0 mmol) in 50% NaOH aq. solution (5 mL) is added benzyltriethylammonium chloride (680 mg, 3 mmol). The solution is heated to 60° C. and stirred at the temperature for 2 hours. After cooling down to rt, the aqueous layer is removed and the organic layer is neutralized with sat. NH4Cl aq. and extracted with Et2O. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure gives the title compound. The material is used in a next step without purification.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyridin-4-yl)cyclopropanecarboxylic acid
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